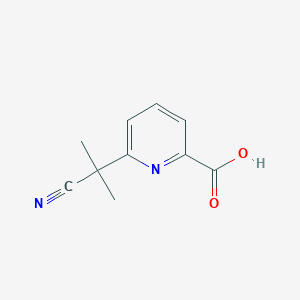
6-(2-Cyanopropan-2-yl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Cyanopropan-2-yl)picolinic acid is an organic compound with the molecular formula C10H10N2O2. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a cyano group and a picolinic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 6-(2-Cyanopropan-2-yl)picolinic acid typically involves the reaction of picolinic acid with a suitable cyanating agent. One common method is the cyanoacetylation of picolinic acid using cyanoacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
6-(2-Cyanopropan-2-yl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group in the compound can undergo nucleophilic substitution reactions with reagents like amines or alcohols to form substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various heterocyclic compounds.
Scientific Research Applications
6-(2-Cyanopropan-2-yl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-(2-Cyanopropan-2-yl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the picolinic acid moiety play crucial roles in binding to these targets, leading to the modulation of their activity. For example, the compound can bind to zinc finger proteins, altering their structure and function, which can affect various cellular processes .
Comparison with Similar Compounds
6-(2-Cyanopropan-2-yl)picolinic acid can be compared with other similar compounds such as:
Picolinic acid: A simpler derivative with a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.
Dipicolinic acid: A compound with two carboxylic acid groups at the 2- and 6-positions of the pyridine ring.
The uniqueness of this compound lies in its cyano group, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
6-(2-cyanopropan-2-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-10(2,6-11)8-5-3-4-7(12-8)9(13)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
ISNZZCSRFSNNOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC(=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















